N-(6-Aminohexyl)-1H-pyrrole-2-carboxamide
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Overview
Description
N-(6-Aminohexyl)-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with an aminohexyl group at the nitrogen atom and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 1H-pyrrole-2-carboxylic acid with 6-aminohexylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond between the carboxylic acid and the amine group. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminohexyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminohexyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminohexyl group may yield oxo derivatives, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
N-(6-Aminohexyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of pyrrole derivatives with biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-Aminohexyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminohexyl group may facilitate binding to these targets, while the pyrrole ring and carboxamide group contribute to the overall molecular recognition and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Known for its use as a calmodulin inhibitor.
N-(6-Aminohexyl)-1-naphthalenesulfonamide: Another calmodulin inhibitor with similar structural features.
Uniqueness
N-(6-Aminohexyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of a pyrrole ring, aminohexyl group, and carboxamide functionality. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
500734-86-1 |
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Molecular Formula |
C11H19N3O |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-(6-aminohexyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H19N3O/c12-7-3-1-2-4-8-14-11(15)10-6-5-9-13-10/h5-6,9,13H,1-4,7-8,12H2,(H,14,15) |
InChI Key |
IWEXTOWSPACJNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)NCCCCCCN |
Origin of Product |
United States |
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